



Application of WB403 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	WB403	
Cat. No.:	B611802	Get Quote

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Introduction

WB403 is a novel small molecule activator of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein coupled receptor 5 (TGR5).[1][2] TGR5 has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. Its activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[3][4] WB403 has been shown to effectively promote GLP-1 release and improve glycemic control in preclinical models, making it a valuable tool for studying TGR5 signaling and a potential starting point for drug discovery campaigns.[3][4]

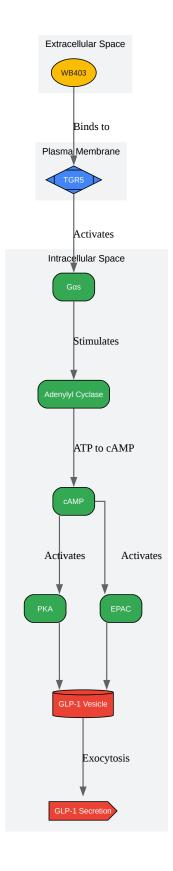
This document provides detailed application notes and protocols for the use of **WB403** in high-throughput screening (HTS) assays designed to identify and characterize TGR5 agonists.

Mechanism of Action and Signaling Pathway

WB403 acts as an agonist at the TGR5 receptor. Upon binding of **WB403**, TGR5 undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαs subunit. Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA)



and Exchange Protein Directly Activated by cAMP (EPAC).[1][5] These signaling cascades ultimately lead to the secretion of GLP-1 from enteroendocrine cells.





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Caption: TGR5 signaling pathway activated by WB403.

Data Presentation

The following tables summarize the in vitro activity of **WB403**.

Table 1: TGR5 Activation by WB403

Assay Type	Cell Line	Parameter	WB403 Value
CRE-Luciferase Reporter	HEK293	EC50	5.5 μM[3][6]
cAMP Accumulation	HEK293-TGR5	EC50	~5 μM[6]

Table 2: WB403-Induced GLP-1 Secretion

Cell Line	WB403 Concentration	Fold Increase in GLP-1 Secretion (vs. vehicle)
NCI-H716	10 μΜ	~1.5-fold[6][7]
NCI-H716	20 μΜ	~2.0-fold[6][7]
Primary Enterocytes	10 μΜ	~1.8-fold[6][7]
Primary Enterocytes	20 μΜ	~2.5-fold[6][7]

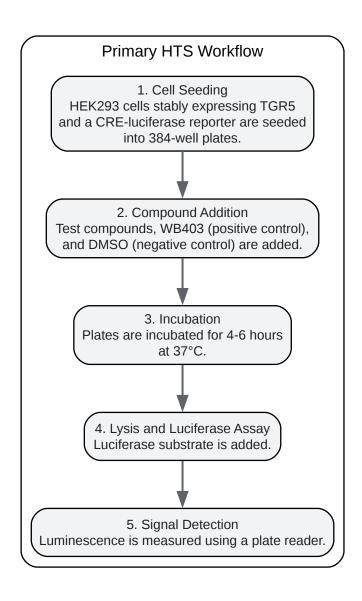
Experimental Protocols

High-throughput screening for novel TGR5 agonists can be performed using a two-tiered approach: a primary screen to identify compounds that activate TGR5, followed by a secondary screen to confirm their activity and measure their effect on GLP-1 secretion.

Primary High-Throughput Screen: TGR5 Activation Assay



This protocol describes a cell-based cAMP-response element (CRE) luciferase reporter gene assay, a common and robust method for screening GPCRs that signal through the $G\alpha s$ pathway.



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Caption: Workflow for the primary TGR5 activation HTS assay.

Materials:

 Cell Line: HEK293 cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct.



- Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Hygromycin B).
- Assay Plates: 384-well white, solid-bottom assay plates.
- Compounds: Test compound library, WB403 (positive control), DMSO (vehicle control).
- Reagents: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
- Equipment: Automated liquid handler, multi-well plate reader with luminescence detection.

Protocol:

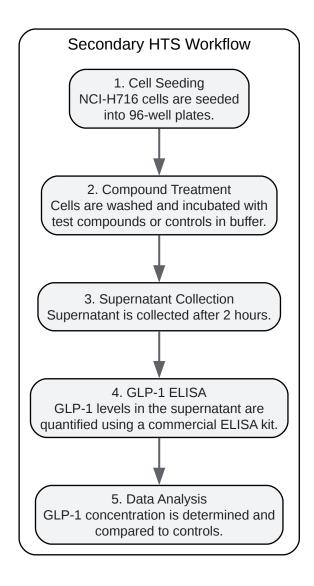
- Cell Seeding:
 - Culture the TGR5-CRE-luciferase reporter cells to ~80% confluency.
 - Trypsinize and resuspend the cells in culture medium at a density of 2 x 10⁵ cells/mL.
 - Dispense 25 μL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
 - Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Addition:
 - Prepare serial dilutions of WB403 (e.g., from 100 μM to 1 nM) for the positive control dose-response curve.
 - Using an automated liquid handler, add 50 nL of test compounds, WB403, or DMSO to the appropriate wells.
- Incubation:
 - Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.
- Luciferase Assay:
 - Equilibrate the assay plates and the luciferase assay reagent to room temperature.



- Add 25 μL of the luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
- Signal Detection:
 - Measure the luminescence signal using a plate reader.

Secondary Confirmatory Screen: GLP-1 Secretion Assay

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify GLP-1 secretion from an enteroendocrine cell line in response to compound treatment.





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